molecular formula C13H20ClNO B1421149 4-((4-Methylbenzyl)oxy)piperidine hydrochloride CAS No. 1185165-54-1

4-((4-Methylbenzyl)oxy)piperidine hydrochloride

Cat. No.: B1421149
CAS No.: 1185165-54-1
M. Wt: 241.76 g/mol
InChI Key: ROAOWVGFHODCCU-UHFFFAOYSA-N
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Description

4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-((4-Methylbenzyl)oxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperidine ring can be substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((4-Methylbenzyl)oxy)piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and receptor binding.

    Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.

    Industry: It is employed in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-((4-Methylbenzyl)oxy)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride: This compound has a similar structure but with an additional methyl group, which may influence its reactivity and applications.

    4-(3,4-Dimethoxybenzyl)piperidine hydrochloride:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other related compounds .

Properties

IUPAC Name

4-[(4-methylphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAOWVGFHODCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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